
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide, also known as FLX475, is a small molecule inhibitor of the C-C motif chemokine receptor 4 (CCR4). It has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide functions as a selective antagonist of CCR4, a chemokine receptor that is overexpressed in many types of cancer cells and in cells involved in autoimmune responses. By blocking CCR4, N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide inhibits the recruitment and migration of immune cells to the tumor microenvironment, which can lead to decreased tumor growth and improved immune function.
Biochemical and Physiological Effects
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and immunosuppressive activity, N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of autoimmune diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide is its specificity for CCR4, which can reduce the risk of off-target effects. Additionally, N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has demonstrated efficacy in preclinical models of various diseases, suggesting that it may have potential as a therapeutic agent. However, one limitation of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide is its relatively low yield in synthesis, which can make it difficult to produce in large quantities for use in experiments.
Orientations Futures
There are several potential future directions for research on N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to determine the optimal dosing and administration of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide for therapeutic use. Finally, more research is needed to fully understand the mechanisms underlying N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide's anti-tumor and immunosuppressive effects, which could lead to the development of new therapies for cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide involves the reaction of 2-fluoro-4-methylbenzoyl chloride with 2-aminomethylquinoxaline, followed by the addition of acetic anhydride to form the final product. The yield of the synthesis is reported to be around 60%.
Applications De Recherche Scientifique
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. Additionally, N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been found to have immunosuppressive effects and has demonstrated efficacy in preclinical models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-6-7-13(12(18)8-11)20-16(22)10-21-15-5-3-2-4-14(15)19-9-17(21)23/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKFZZGZMQAZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

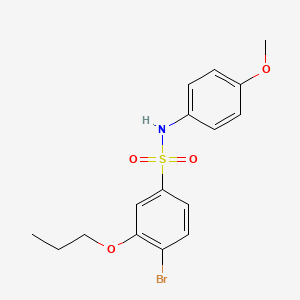
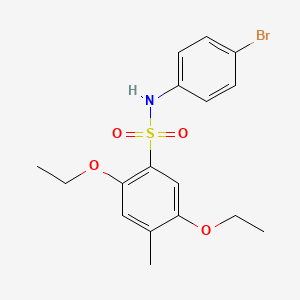
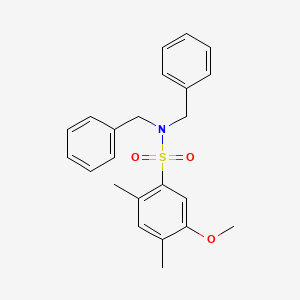

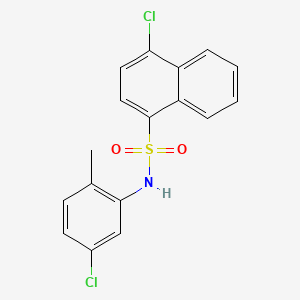

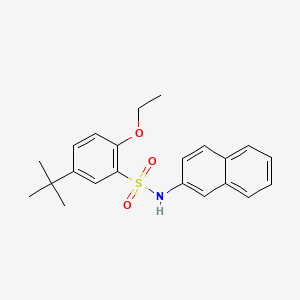
![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)
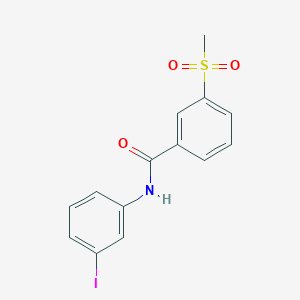
![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)

![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)